molecular formula C10H23Cl2N3O B2367759 N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride CAS No. 1286273-84-4

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride

Cat. No.: B2367759
CAS No.: 1286273-84-4
M. Wt: 272.21
InChI Key: JYQLETFKTKSITP-JZDLBZJVSA-N
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Description

“N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride” is a chemical compound with the CAS number 1286273-84-4 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

1. Inhibitory Activity on Detrusor Contraction

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride and its derivatives have been studied for their ability to inhibit detrusor contraction, which is relevant in the treatment of overactive detrusor. Compounds like this have shown equipotent inhibitory activity to oxybutynin with reduced side effects, suggesting potential in the management of overactive bladder symptoms (Take et al., 1992).

2. Detection of Carbonyl Compounds in Environmental Samples

The compound has been used as a molecular probe for sensitive detection of carbonyl compounds, such as aldehydes and ketones, in environmental water samples. This application is significant for environmental monitoring and analysis (Houdier et al., 2000).

3. Conformational Studies in Organic Chemistry

Its derivatives have been synthesized and studied for their conformational properties in solution. These studies are important for understanding the behavior of such compounds in various chemical reactions and their potential applications in organic synthesis (Deus et al., 1990).

4. Study of Binding and Hydrogen Bond Interactions

Research has been conducted to understand the binding and hydrogen bond interactions within certain derivatives of this compound. These studies provide insights into the structural aspects of these molecules, which can be crucial for designing new compounds with specific properties (Helliwell et al., 2011).

5. Analgesic Properties and Pharmacology

The compound has been evaluated for its analgesic properties and pharmacological profile. Such research is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects (Elliott et al., 2016).

6. Local Anesthetic and Anti-inflammatory Activities

Its derivatives have shown local anesthetic activity superior to that of lidocaine and also exhibited anti-inflammatory properties. These findings have implications for the development of new anesthetic and anti-inflammatory drugs (Longobardi et al., 1995).

Mechanism of Action

The mechanism of action of this compound isn’t readily available from the search results. The mechanism of action usually refers to how a compound interacts with biological systems, which is often studied in the field of pharmacology .

Safety and Hazards

The safety and hazards associated with this compound would typically be listed in its MSDS provided by the manufacturer. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions of research and applications involving this compound aren’t specified in the search results. The potential uses of a chemical compound can span multiple fields, including medicine, materials science, and chemical engineering .

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h8-9H,3-7,11H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLETFKTKSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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